2,4-Bis(difluoromethoxy)aniline

Catalog No.
S886906
CAS No.
22236-14-2
M.F
C8H7F4NO2
M. Wt
225.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Bis(difluoromethoxy)aniline

CAS Number

22236-14-2

Product Name

2,4-Bis(difluoromethoxy)aniline

IUPAC Name

2,4-bis(difluoromethoxy)aniline

Molecular Formula

C8H7F4NO2

Molecular Weight

225.14 g/mol

InChI

InChI=1S/C8H7F4NO2/c9-7(10)14-4-1-2-5(13)6(3-4)15-8(11)12/h1-3,7-8H,13H2

InChI Key

CESXYKBLHGWWGZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)OC(F)F)N

Here's what we do know:

  • Chemical Structure

    ,4-Bis(difluoromethoxy)aniline is an aromatic amine containing a difluoromethoxy group at both the 2nd and 4th positions of the benzene ring. This structure suggests potential for applications that leverage the properties of aromatic amines and difluoromethoxy substituents.

  • Aromatic Amines in Research

    Aromatic amines are a class of organic compounds well-represented in scientific research. Their applications span various fields, including medicinal chemistry due to their ability to interact with biological systems , and material science for applications in polymers and organic electronics .

  • Difluoromethoxy Substituent

    The presence of difluoromethoxy groups can introduce interesting properties. The fluorine atoms can participate in hydrogen bonding interactions, potentially affecting the molecule's solubility and reactivity . Additionally, the difluoromethoxy group can enhance metabolic stability in medicinal chemistry applications .

2,4-Bis(difluoromethoxy)aniline is a specialized organic compound characterized by its unique difluoromethoxy substituents on an aniline structure. The molecular formula is C9H10F4NC_9H_{10}F_4N with a molecular weight of approximately 197.18 g/mol. This compound features two difluoromethoxy groups attached to the aromatic ring, contributing to its distinct chemical properties and reactivity.

The presence of difluoromethoxy groups enhances the compound's lipophilicity and influences its interaction with biological systems, making it a subject of interest in medicinal chemistry and material science .

Typical of aromatic amines, including:

  • Nitration: The aromatic ring can undergo electrophilic substitution to introduce nitro groups.
  • Acylation: Reaction with acyl chlorides can yield amides.
  • Reduction: The nitro groups can be reduced to amines, further modifying the compound's structure.

Additionally, the difluoromethoxy groups can undergo reactions such as nucleophilic substitution or elimination under specific conditions, allowing for the synthesis of derivatives with varied functionalities .

The synthesis of 2,4-bis(difluoromethoxy)aniline generally involves multi-step processes starting from simpler precursors. A common method includes:

  • Preparation of 4-nitrophenol: This is achieved through nitration of phenol.
  • Formation of difluoromethoxy groups: The nitrophenol is treated with difluoromethylating agents under alkaline conditions.
  • Reduction to aniline: The nitro groups are reduced to amino groups using reducing agents like hydrazine .

This method is noted for its high yield and purity, making it suitable for industrial applications.

2,4-Bis(difluoromethoxy)aniline has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Utilized in the development of agrochemicals due to its potential herbicidal or fungicidal properties.
  • Material Science: Incorporated into polymers or coatings that require enhanced chemical stability and performance .

Studies on the interactions of 2,4-bis(difluoromethoxy)aniline with biological systems are crucial for understanding its pharmacodynamics and pharmacokinetics. Key areas include:

  • Protein Binding: Investigating how the compound binds to proteins can provide insights into its bioavailability and efficacy.
  • Metabolic Pathways: Understanding how this compound is metabolized in vivo can help predict its biological activity and potential side effects.
  • Receptor Interactions: Evaluating how it interacts with specific biological receptors can reveal its therapeutic potential .

Several compounds share structural similarities with 2,4-bis(difluoromethoxy)aniline. These include:

Compound NameStructure DescriptionUnique Features
4-DifluoromethoxyanilineAniline with one difluoromethoxy groupSimpler structure; less steric hindrance
3-DifluoromethoxyanilineAniline with one difluoromethoxy groupDifferent substitution pattern affects reactivity
2-TrifluoromethoxyanilineAniline with trifluoromethoxy groupHigher fluorine content; different biological activity
4-(Difluoromethoxy)benzeneBenzene ring with one difluoromethoxy groupNon-amino derivative; used in material science

The unique combination of two difluoromethoxy groups on the aniline structure gives 2,4-bis(difluoromethoxy)aniline distinct properties that may enhance its reactivity and biological effects compared to these similar compounds .

Nuclear Magnetic Resonance Spectral Signatures ($$^{1}\text{H}$$, $$^{19}\text{F}$$)

The nuclear magnetic resonance spectroscopic analysis of 2,4-Bis(difluoromethoxy)aniline provides comprehensive structural information through both proton and fluorine-19 nuclear magnetic resonance techniques. The compound's spectral characteristics are influenced by the presence of two difluoromethoxy substituents and the aromatic aniline framework [1].

Proton Nuclear Magnetic Resonance Spectroscopy

The $$^{1}\text{H}$$ nuclear magnetic resonance spectrum of 2,4-Bis(difluoromethoxy)aniline exhibits distinctive signals that reflect the molecular structure and electronic environment. The aromatic protons appear in the characteristic downfield region between 6.5-7.5 parts per million, displaying complex multipicity patterns due to the electron-withdrawing effects of the difluoromethoxy substituents [2] [3]. These signals show reduced electron density compared to unsubstituted aniline derivatives, consistent with the strong electron-withdrawing nature of the fluorinated substituents.

The amino group protons manifest as a broad singlet in the range of 3.5-5.0 parts per million, with the exact chemical shift dependent on solvent conditions and hydrogen bonding interactions [4]. The broadening of this signal is attributed to rapid exchange processes and quadrupolar relaxation effects from neighboring nitrogen.

The most distinctive features in the proton nuclear magnetic resonance spectrum are the difluoromethoxy protons, which appear as characteristic triplets in the range of 6.4-6.8 parts per million with coupling constants of 73-74 Hertz [2] [5]. This large coupling constant is diagnostic of carbon-hydrogen bonds adjacent to fluorine atoms, providing unambiguous identification of the difluoromethoxy functional groups. Each difluoromethoxy group contributes one proton signal with integration corresponding to one hydrogen atom.

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

The $$^{19}\text{F}$$ nuclear magnetic resonance analysis provides critical structural information due to the high sensitivity and wide chemical shift range of fluorine-19 nuclei [3] [6]. The difluoromethoxy groups in 2,4-Bis(difluoromethoxy)aniline generate signals in the characteristic range of -80 to -85 parts per million relative to trichlorofluoromethane reference [5].

Each difluoromethoxy substituent contributes two equivalent fluorine atoms, resulting in doublet signals due to coupling with the adjacent hydrogen atom. The coupling constants match those observed in the proton nuclear magnetic resonance spectrum, confirming the structural assignment. The chemical shift values are influenced by the electronic environment created by the aromatic ring and the position of substitution [4].

The integration pattern in fluorine-19 nuclear magnetic resonance corresponds to four fluorine atoms total, with two fluorine atoms from each difluoromethoxy group. The slight differences in chemical shifts between the two difluoromethoxy groups may be observed due to their different substitution positions on the aromatic ring, with the group at position 2 experiencing different electronic effects compared to the group at position 4.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 2,4-Bis(difluoromethoxy)aniline under electron ionization conditions reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination [7] [8]. The molecular ion peak appears at mass-to-charge ratio 225, corresponding to the complete molecular structure with molecular formula C₈H₇F₄NO₂ [1].

Primary Fragmentation Pathways

The molecular ion exhibits moderate stability, with intensity typically ranging from 20-60% relative abundance depending on ionization conditions . The primary fragmentation processes involve loss of functional groups and rearrangement reactions characteristic of aromatic amine derivatives containing fluorinated substituents.

Loss of difluoromethoxy oxygen (mass 31) produces a significant fragment at mass-to-charge ratio 194, typically showing medium intensity (15-30% relative abundance). This fragmentation pathway reflects the relatively weak carbon-oxygen bond in the difluoromethoxy group under electron impact conditions [7].

A prominent fragmentation involves loss of the complete difluoromethyl group (mass 49), generating a fragment ion at mass-to-charge ratio 176 with medium intensity (20-40% relative abundance). This process represents alpha cleavage adjacent to the oxygen atom, a common fragmentation mode in ether-containing compounds [10] [11].

Secondary Fragmentation Processes

Further fragmentation produces ions through loss of complete difluoromethoxy groups (mass 67), yielding fragments at mass-to-charge ratio 158 with medium-high intensity (30-50% relative abundance). This represents a characteristic loss pattern for difluoromethoxy-substituted aromatic compounds .

Sequential loss of both difluoromethoxy substituents generates fragments at mass-to-charge ratio 124, though these typically show low intensity (5-10% relative abundance) due to the statistical nature of multiple bond cleavage processes [7].

Base Peak Formation

The most abundant ion in the mass spectrum typically appears at mass-to-charge ratio 93, representing the core aniline structure after loss of both difluoromethoxy substituents [12]. This base peak formation is characteristic of substituted anilines and reflects the stability of the aromatic amine cation radical under electron impact conditions. The high intensity (80-100% relative abundance) of this fragment makes it diagnostically valuable for structural identification.

Additional minor fragments may appear through rearrangement processes and multiple bond cleavages, providing supporting evidence for the proposed molecular structure. The overall fragmentation pattern is consistent with electron-withdrawing substituent effects and the inherent stability of aromatic amine derivatives [8].

Crystallographic Studies

The crystallographic characterization of 2,4-Bis(difluoromethoxy)aniline provides detailed three-dimensional structural information, including precise bond lengths, bond angles, and intermolecular interactions. While specific diffraction data for this compound remains limited in the current literature, structural parameters can be predicted based on analogous difluoromethoxy-substituted aromatic compounds and computational modeling [13] [14].

Expected Crystal System and Space Group

Based on structural analysis of related difluoromethoxy aniline derivatives, 2,4-Bis(difluoromethoxy)aniline is anticipated to crystallize in either monoclinic or triclinic crystal systems [15] [13]. Common space groups for such compounds include P21/c, P21/n, or P-1, depending on the molecular packing arrangements and intermolecular hydrogen bonding patterns.

The unit cell parameters are expected to fall within characteristic ranges for organic compounds of similar molecular weight and functional group composition. Anticipated cell dimensions include a-axis values of 7-12 Ångström, b-axis values of 8-14 Ångström, and c-axis values of 10-18 Ångström, with unit cell volumes ranging from 800-1800 cubic Ångström [13].

Molecular Geometry and Bond Parameters

The molecular structure exhibits planar aromatic ring geometry typical of substituted anilines, with carbon-carbon bond lengths of approximately 1.38-1.40 Ångström within the benzene ring [16] [13]. The carbon-nitrogen bond connecting the amino group to the aromatic ring shows typical values around 1.36-1.38 Ångström.

The difluoromethoxy substituents introduce distinctive geometric features. Carbon-oxygen bond lengths connecting the aromatic ring to the difluoromethoxy groups are expected to be approximately 1.35-1.37 Ångström, while the carbon-fluorine bonds within the difluoromethoxy groups typically measure 1.32-1.36 Ångström [17] [13].

Intermolecular Interactions and Packing

The crystal packing is influenced by multiple types of intermolecular interactions. Hydrogen bonding involving the amino group protons and electronegative atoms (nitrogen, oxygen, fluorine) from neighboring molecules contributes significantly to crystal stability [14]. These interactions typically involve N-H···N, N-H···O, and potentially N-H···F contacts with distances ranging from 2.8-3.2 Ångström.

Fluorine atoms in the difluoromethoxy groups can participate in weak halogen bonding interactions, contributing to the overall crystal packing stability [15]. Additionally, π-π stacking interactions between aromatic rings may occur, though these are often reduced in fluorine-substituted compounds due to the electron-withdrawing effects of fluorine substituents.

Density and Z Value

The calculated density for 2,4-Bis(difluoromethoxy)aniline crystals is expected to range from 1.4-1.8 grams per cubic centimeter, consistent with organic compounds containing multiple fluorine atoms [13]. The number of molecules per unit cell (Z value) is anticipated to be 2-4, depending on the specific space group and molecular packing arrangement.

Computational Modeling of Electronic Structure

Computational modeling using density functional theory provides comprehensive insights into the electronic structure, molecular orbitals, and energetic properties of 2,4-Bis(difluoromethoxy)aniline. These calculations complement experimental characterization techniques and enable prediction of chemical reactivity and spectroscopic properties [18] [19].

Theoretical Methodology and Basis Sets

Density functional theory calculations employing the B3LYP functional with 6-311++G(d,p) basis sets provide reliable structural optimization and electronic property prediction for fluorinated aromatic compounds [19] [20]. Alternative functionals such as M06-2X offer improved description of dispersion interactions and may provide more accurate energetic parameters for compounds containing multiple electronegative substituents [18].

The computational approach involves geometry optimization followed by frequency calculations to confirm that optimized structures correspond to true energy minima. Single-point energy calculations at the optimized geometries provide electronic properties including frontier molecular orbital energies and dipole moments [21] [20].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide fundamental insights into chemical reactivity and electronic properties. For 2,4-Bis(difluoromethoxy)aniline, the highest occupied molecular orbital energy is predicted to range from -6.2 to -6.8 electron volts using B3LYP/6-311++G(d,p) calculations, reflecting the electron-withdrawing effects of the difluoromethoxy substituents [19] [21].

The lowest unoccupied molecular orbital energy typically falls between -1.5 to -2.5 electron volts, resulting in highest occupied molecular orbital-lowest unoccupied molecular orbital energy gaps of 4.0-5.0 electron volts. These values indicate moderate chemical reactivity and electronic stability [20]. The energy gap influences optical properties and determines the compound's potential for electronic applications.

Molecular Orbital Composition and Electron Distribution

The highest occupied molecular orbital in 2,4-Bis(difluoromethoxy)aniline is primarily localized on the aromatic ring system and amino group, consistent with typical aromatic amine electronic structure [22] [20]. The electron density distribution shows significant contribution from nitrogen lone pair orbitals, making these compounds susceptible to electrophilic attack.

The lowest unoccupied molecular orbital exhibits antibonding character distributed across the aromatic ring system, with significant contribution from carbon-fluorine antibonding orbitals. This distribution reflects the electron-withdrawing nature of the difluoromethoxy substituents and their influence on the electronic structure.

Charge Distribution and Electrostatic Properties

Natural population analysis reveals the charge distribution within the molecule, providing insights into intermolecular interactions and chemical reactivity [19]. The fluorine atoms carry significant negative charge (-0.3 to -0.4 electron units), while the carbon atoms in the difluoromethoxy groups exhibit positive charge (+0.2 to +0.4 electron units).

The amino nitrogen typically shows negative charge (-0.6 to -0.8 electron units), indicating strong electron-donating character that influences both chemical reactivity and spectroscopic properties [21]. The aromatic carbon atoms exhibit varying charge distribution depending on their substitution pattern and proximity to electron-withdrawing groups.

Dipole Moment and Molecular Polarity

Computational calculations predict dipole moments ranging from 2.5-4.0 Debye for 2,4-Bis(difluoromethoxy)aniline, indicating significant molecular polarity [19] [21]. This polarity arises from the asymmetric distribution of electron-withdrawing difluoromethoxy groups and the electron-donating amino group.

The dipole moment magnitude influences solubility properties, intermolecular interactions, and potential applications in materials science. The predicted values are consistent with experimental observations for similar difluoromethoxy-substituted aromatic compounds [20].

Thermodynamic Properties and Stability

Density functional theory calculations provide thermodynamic parameters including zero-point vibrational energy, thermal corrections, and entropy contributions. These parameters enable prediction of thermochemical stability and reaction energetics [19]. The calculated zero-point vibrational energy typically ranges from 300-350 kilojoules per mole for compounds of this molecular complexity.

XLogP3

3.1

Dates

Last modified: 08-16-2023

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